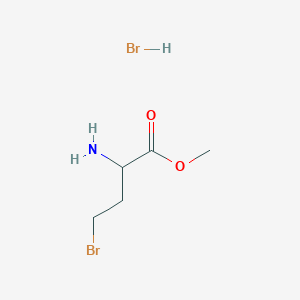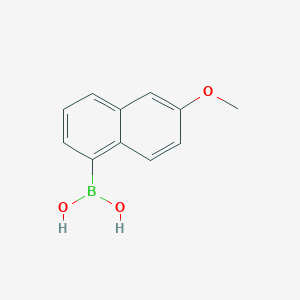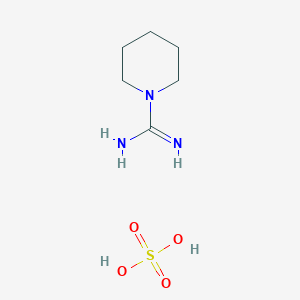
Methyl 2-amino-4-bromobutyrate hydrobromide (H-DL-Abu(Br)-OMe.HBr)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-bromobutyrate hydrobromide (H-DL-Abu(Br)-OMe.HBr), also known as DL-2-Amino-4-bromobutyrate hydrobromide, is a brominated amine salt with the chemical formula C4H7Br2NO2HBr. It is a white powder that is soluble in water, ethanol, and methanol. It is commonly used as a reagent in organic synthesis, and is also used as a catalyst in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-bromobutyrate hydrobromide is used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. It is often used as a reagent in organic syntheses, as it can be used to synthesize a variety of compounds, including amines, acids, and alcohols. It is also used as a catalyst in various biochemical and physiological studies, as it can catalyze the formation of various compounds, including peptides and proteins.
Mecanismo De Acción
Methyl 2-amino-4-bromobutyrate hydrobromide acts as a catalyst in various biochemical and physiological studies. It catalyzes the formation of various compounds, including peptides and proteins, by acting as a proton donor. It also acts as a nucleophile, allowing it to react with other molecules to form new compounds.
Biochemical and Physiological Effects
Methyl 2-amino-4-bromobutyrate hydrobromide has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes, such as proteases, phosphatases, and kinases. It has also been found to have an inhibitory effect on the activity of various hormones, such as insulin and glucagon.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-amino-4-bromobutyrate hydrobromide is a useful reagent in organic syntheses and can be used to synthesize a variety of compounds, including amines, acids, and alcohols. Additionally, it can be used as a catalyst in various biochemical and physiological studies. However, it is important to note that it is toxic in high concentrations and should be handled with caution.
Direcciones Futuras
The potential applications of Methyl 2-amino-4-bromobutyrate hydrobromide are vast and varied. Further research is needed to explore its potential as a catalyst for the synthesis of novel compounds, as well as its potential use as a therapeutic agent. Additionally, further research is needed to explore its potential use in the development of new drug delivery systems and its potential as a therapeutic agent in various diseases. Finally, further research is needed to explore its potential as an inhibitor of various enzymes and hormones.
Métodos De Síntesis
The synthesis of Methyl 2-amino-4-bromobutyrate hydrobromide is typically achieved through a two-step process. The first step involves the reaction of 2-bromobutyric acid with aqueous ammonia to form the ammonium salt. The second step involves the reaction of the ammonium salt with methyl bromide to form the desired product.
Propiedades
IUPAC Name |
methyl 2-amino-4-bromobutanoate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2.BrH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBMPDCWUYYMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCBr)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Trifluoromethio)methyl]pyrrolidine, 98%](/img/structure/B6328790.png)

![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)
![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)






![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6328870.png)
